molecular formula C10H11NO2S B7775538 2-Phenylthiazolidine-4-carboxylic acid CAS No. 205985-93-9

2-Phenylthiazolidine-4-carboxylic acid

Cat. No.: B7775538
CAS No.: 205985-93-9
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-UHFFFAOYSA-N
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Description

2-Phenylthiazolidine-4-carboxylic acid is an organic compound with the molecular formula C10H11NO2S. It is a thiazolidine derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of phenyl isothiocyanate with amino acids or their derivatives. One common method is the cyclization of N-phenylthiourea with α-halo acids under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazolidine compounds .

Scientific Research Applications

2-Phenylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenylthiazolidine-4-carboxylic acid exerts its effects involves interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

2-Phenylthiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives such as:

The uniqueness of this compound lies in its phenyl group, which enhances its stability and biological activity compared to other thiazolidine derivatives .

Properties

IUPAC Name

2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284363
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42607-21-6
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42607-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-phenylthiazolidine-4-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of this compound exhibit promising anti-cancer activity. Specifically, spiropyrrolidine-oxindole derivatives, synthesized via a 1,3-dipolar cycloaddition reaction involving this compound, have shown efficacy against human breast cancer cell lines []. Additionally, studies have investigated the radioprotective properties of this compound derivatives [, ].

Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?

A2: The structure of this compound contains both a thiazolidine ring and a carboxylic acid functional group, offering multiple sites for chemical modification. This allows for the introduction of various substituents and the formation of diverse derivatives. For instance, researchers have synthesized S-methylmethionine sulfonium (SMMS) derivatives by modifying the carboxylic acid group. These derivatives demonstrated skin-protective effects against ultraviolet radiation [].

Q3: Can you provide an example of a specific reaction involving this compound and discuss its significance?

A3: One notable reaction is the generation of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates from N-acyl derivatives of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid [, ]. These mesoionic compounds can undergo intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. This reaction is particularly significant as it offers a route to enantiomerically pure compounds, which are highly desirable in pharmaceutical research [].

Q4: Has the structure of any this compound derivative been confirmed by X-ray crystallography?

A4: Yes, the structures of methyl (2R,4R)-N-ethoxyoxalyl-2-phenylthiazoliddine-4-carboxylate [] and a specific 1H-pyrrolo[1,2-c]thiazole derivative (8a) synthesized from a this compound precursor have been determined by X-ray crystallography []. This structural information is crucial for understanding the stereochemistry and conformation of these compounds, which can influence their biological activity and interactions with target molecules.

Q5: Are there alternative synthetic approaches to this compound beyond traditional methods?

A5: Yes, researchers have explored the use of microwave irradiation to synthesize this compound from L-cysteine []. This method demonstrated advantages in terms of reaction speed, safety, and yield compared to conventional heating methods. The successful application of microwave technology in this synthesis highlights its potential for preparing optically active compounds more efficiently.

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